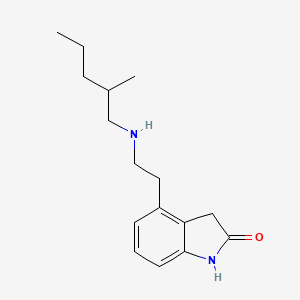
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
Overview
Description
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is of interest due to its potential therapeutic effects, particularly in the treatment of depression and anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms an intermediate compound, which is then further reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve additional purification steps such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is being investigated for its therapeutic potential in treating depression and anxiety. The compound acts as a serotonin modulator, which can influence mood and behavior.
Mechanism of Action
The mechanism of action of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. The compound acts as a serotonin modulator, which can enhance the levels of serotonin in the synaptic cleft. This increase in serotonin levels can improve mood and reduce symptoms of depression and anxiety. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to interact with multiple serotonin receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)piperazine: Another piperazine derivative with similar pharmacological properties.
1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: A closely related compound with slight structural differences.
Vortioxetine: A well-known antidepressant that shares structural similarities with 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic rings and its potential as a serotonin modulator. This compound’s unique structure allows it to interact with serotonin receptors in a distinct manner, potentially leading to different therapeutic effects compared to other similar compounds .
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYHYRCIYAVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960203-28-5 | |
| Record name | Vortioxetine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
